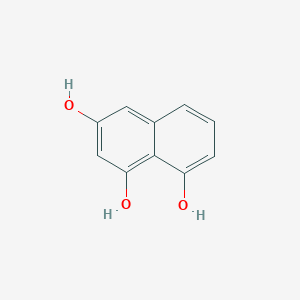

1,3,8-Trihydroxynaphthalene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7124-49-4 |

|---|---|

分子式 |

C10H8O3 |

分子量 |

176.17 g/mol |

IUPAC 名称 |

naphthalene-1,3,8-triol |

InChI |

InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H |

InChI 键 |

USWUTUCXLQBQCG-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)O |

规范 SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)O |

同义词 |

1,3,8-trihydroxynaphthalene |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways

Fungal Biosynthesis via the Dihydroxynaphthalene (DHN) Melanin (B1238610) Pathway

1,3,8-Trihydroxynaphthalene is a naturally occurring molecule found within the metabolic pathways of numerous ascomycete and deuteromycete fungi. nih.gov It is not typically a final product but rather a transient intermediate in the complex biosynthetic route to DHN-melanin. researchgate.net This pathway begins with the synthesis of a polyketide backbone from acetyl-CoA and/or malonyl-CoA by a polyketide synthase (PKS). nih.govapsnet.org The resulting polyketide is then cyclized and aromatized to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). apsnet.orgbiorxiv.org

The conversion of 1,3,6,8-THN proceeds through a series of reduction and dehydration steps. Specifically, 1,3,6,8-THN is first reduced to scytalone (B1230633). oup.com Subsequently, scytalone undergoes dehydration, catalyzed by scytalone dehydratase, to yield this compound. nih.govoup.com This compound is then further reduced to vermelone (B1206922), which is ultimately dehydrated to form the monomer 1,8-dihydroxynaphthalene (1,8-DHN). oup.com The final step involves the polymerization of 1,8-DHN monomers to create the complex melanin polymer. biorxiv.orgoup.com The entire pathway involves at least five key catalytic enzymes. mdpi.com

Precursor Role in Melanin Polymerization

As an essential precursor, the formation of 1,3,8-THN is a critical checkpoint in the DHN-melanin pathway. Its subsequent reduction to vermelone is a committed step towards the final 1,8-DHN monomer. oup.com The presence and turnover of 1,3,8-THN are indicative of active melanin biosynthesis in fungi such as Magnaporthe grisea, the rice blast fungus, and various species of Alternaria, Colletotrichum, and Verticillium. nih.govrsc.orgnih.gov The inhibition of enzymes acting on 1,3,8-THN or its precursors can disrupt melanin production, highlighting its importance in fungal physiology and virulence. oup.comresearchgate.net

Enzymology of this compound Reductase (3HNR/THR)

The enzymatic reduction of this compound is catalyzed by this compound reductase, also known as 3HNR or THR. nih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and plays a pivotal role in the DHN-melanin pathway. nih.govresearchgate.net In some fungi, 3HNR is also capable of catalyzing the reduction of 1,3,6,8-THN to scytalone, demonstrating a degree of substrate promiscuity. oup.com

Structural Biology and Active Site Analysis

The three-dimensional structure of 3HNR from Magnaporthe grisea has been determined through X-ray crystallography. nih.gov The enzyme forms a tetramer with 222 symmetry, and each subunit consists of a single domain. nih.gov This domain features a seven-stranded beta-sheet flanked by eight alpha-helices and contains a classic dinucleotide-binding fold for its coenzyme, NADPH. nih.gov

A key feature of the enzyme's structure is a flexible helix-loop-helix region (residues 214-244) that acts as a lid, controlling access to the active site. nih.gov In the absence of a substrate or inhibitor, this lid is disordered, but it closes over the active site upon binding of these molecules. nih.gov

The active site itself contains a catalytic triad (B1167595) of Serine (Ser), Tyrosine (Tyr), and Lysine (B10760008) (Lys) residues. nih.gov In Magnaporthe grisea 3HNR, these are Ser-164, Tyr-178, and Lys-182. researchgate.net A buried water molecule, hydrogen-bonded to the NZ nitrogen of Lys-182, is thought to stabilize the cationic form of this residue, which is important for catalysis. researchgate.net The active site is where the substrate, 1,3,8-THN, and inhibitors like the fungicide tricyclazole (B1682534) bind in proximity to the nicotinamide (B372718) ring of NADPH. nih.gov

Catalytic Mechanisms and Stereoselectivity

The catalytic mechanism of 3HNR involves the transfer of a hydride from NADPH to the substrate. ebi.ac.uk The tyrosine residue of the catalytic triad polarizes the carbonyl oxygen of the substrate, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer. ebi.ac.uk Following the transfer, the tyrosine donates a proton to the newly formed hydroxyl group on the substrate. ebi.ac.uk The resulting negative charge on the tyrosine is stabilized by the lysine and serine residues of the triad. ebi.ac.uk

The reduction of 1,3,8-THN to vermelone is a stereospecific reaction. ebi.ac.uk Similarly, when 3HNR reduces 1,3,6,8-THN, it produces (+)-scytalone. ebi.ac.uk The stereochemistry of the reactions catalyzed by SDR enzymes like 3HNR is often determined by specific motifs within their structure. nih.gov

Substrate and Coenzyme Specificity

3HNR utilizes NADPH as its coenzyme. nih.gov The specificity for NADPH is partly conferred by the interaction of a single basic residue, Arg39, with the 2'-phosphate group of the coenzyme. nih.gov

While the primary substrate for 3HNR is this compound, it can also reduce 1,3,6,8-tetrahydroxynaphthalene. oup.com However, there is a clear preference for 1,3,8-THN. In Magnaporthe grisea, 3HNR prefers 1,3,8-THN over 1,3,6,8-THN by a factor of 4.2. nih.gov This substrate preference is influenced by interactions within the active site. Modeling studies suggest a favorable interaction between the sulfur atom of the C-terminal methionine residue (Met-283) and the C6 CH group of 1,3,8-THN, and an unfavorable interaction with the C6 hydroxyl group of 1,3,6,8-THN. acs.orgnih.gov NMR studies have also shown that 1,3-dihydroxynaphthalene can act as a substrate for the reductase from Verticillium dahliae, being converted to 8-deoxyvermelone. rsc.org

Comparative Enzymology with Other Naphthol Reductases (e.g., 1,3,6,8-THN Reductase)

Despite these similarities, there are significant differences in their substrate specificity and inhibitor sensitivity. While 3HNR shows a slight preference for 1,3,8-THN, 4HNR exhibits a strong preference for 1,3,6,8-THN, by a factor of 310 over 1,3,8-THN. nih.gov This dramatic difference in substrate preference is attributed to the C-terminal residue of each enzyme. acs.orgnih.gov In 4HNR, the C-terminal isoleucine (Ile-282) has a favorable hydrogen bonding interaction with the C6 hydroxyl group of 1,3,6,8-THN and an unfavorable interaction with the C6 CH group of 1,3,8-THN. acs.orgnih.govrcsb.org This is in contrast to the interaction of the C-terminal methionine in 3HNR. acs.orgnih.gov

The sensitivity to fungicides also differs. For instance, 4HNR has a 200-fold larger Ki for the fungicide tricyclazole than 3HNR, making 3HNR the primary target of this inhibitor. nih.gov

Data Tables

Table 1: Comparison of Naphthol Reductases in Magnaporthe grisea

| Feature | This compound Reductase (3HNR) | 1,3,6,8-Tetrahydroxynaphthalene Reductase (4HNR) |

|---|---|---|

| Primary Substrate | This compound | 1,3,6,8-Tetrahydroxynaphthalene |

| Substrate Preference Ratio (preferred/other) | 4.2 (1,3,8-THN / 1,3,6,8-THN) nih.gov | 310 (1,3,6,8-THN / 1,3,8-THN) nih.gov |

| Amino Acid Identity | - | 46% identical to 3HNR nih.gov |

| C-terminal Residue | Methionine (Met-283) acs.org | Isoleucine (Ile-282) acs.org |

| Tricyclazole Ki | Lower (primary target) nih.gov | 200-fold higher than 3HNR nih.gov |

Table 2: Key Compounds in the DHN-Melanin Pathway

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| This compound | 1,3,8-THN / T3HN | Intermediate, substrate for 3HNR nih.govoup.com |

| 1,3,6,8-Tetrahydroxynaphthalene | 1,3,6,8-THN / T4HN | Early intermediate, precursor to scytalone apsnet.orgoup.com |

| Scytalone | Intermediate, precursor to 1,3,8-THN oup.com | |

| Vermelone | Intermediate, product of 1,3,8-THN reduction oup.com | |

| 1,8-Dihydroxynaphthalene | 1,8-DHN | Monomer for melanin polymerization biorxiv.orgoup.com |

| Acetyl-Coenzyme A | Acetyl-CoA | Initial substrate for polyketide synthase apsnet.org |

| Malonyl-Coenzyme A | Malonyl-CoA | Initial substrate for polyketide synthase apsnet.org |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH | Coenzyme for reductase enzymes nih.gov |

| Tricyclazole | Fungicide, inhibitor of 3HNR and 4HNR oup.comnih.gov | |

| 8-deoxyvermelone | Product of 1,3-dihydroxynaphthalene reduction rsc.org |

| 1,3-Dihydroxynaphthalene | | Substrate for reductase in V. dahliae rsc.org |

Genetic Regulation of Biosynthetic Genes (e.g., brn1, thr1)

Bacterial Biosynthesis Routes and Novel Enzymes

While the DHN-melanin pathway involving this compound is characteristic of fungi, bacteria also possess the capability to synthesize naphthalenic polyketides. Bacteria utilize type III polyketide synthases (PKSs), also known as 1,3,6,8-tetrahydroxynaphthalene synthases (THNS), for this purpose. jmb.or.krnih.gov These enzymes are found in a variety of bacteria, including Streptomyces and Nocardia species. jmb.or.krnih.gov

Bacterial type III PKSs, such as RppA from Streptomyces griseus, catalyze the formation of 1,3,6,8-tetrahydroxynaphthalene (THN) from five molecules of malonyl-CoA. jmb.or.krnih.gov This THN can then undergo further modifications. For example, in Nocardia sp. CS682, a type III PKS named ThnA is involved in the biosynthesis of THN, which is a key intermediate for other complex metabolites. jmb.or.krnih.gov While the direct bacterial synthesis of this compound via a scytalone intermediate as seen in fungi is not as well-documented, the presence of THN synthases indicates a capacity to produce the foundational naphthalene (B1677914) ring structure.

Microbial Fermentation and Extraction Methodologies for Biosynthetic Studies

The study of this compound and its biosynthetic pathway relies on effective microbial fermentation and extraction techniques. Fungi are typically grown in submerged cultures using various media, such as Potato Dextrose Broth (PDB), to promote the production of secondary metabolites. researchgate.net

For the extraction of polyketides like this compound and other pathway intermediates, a range of methods have been employed. Solvent extraction using ethyl acetate (B1210297) is a common procedure to recover these compounds from fungal fermentation broths. frontiersin.org More advanced techniques like pressurized liquid extraction (PLE) have been developed to efficiently extract intracellular pigments using a sequence of solvents with varying polarities, such as water, methanol, and ethanol. researchgate.net

Aqueous two-phase systems (ATPS) using ionic liquids have also been explored as a greener alternative for the extraction of fungal polyketide pigments. mdpi.com These systems can offer selective extraction of colored metabolites from fermentation broths. For analysis and purification, high-performance liquid chromatography (HPLC) combined with diode array detection (DAD) and high-resolution mass spectrometry (HRMS) are standard techniques. mdpi.comasm.org In some cases, for air-sensitive compounds like 1,3,6,8-tetrahydroxynaphthalene, purification is performed under a nitrogen atmosphere using flash column chromatography. esn.ac.lk

Chemical Synthesis and Derivatization

Total Synthesis Approaches

The complete chemical synthesis of 1,3,8-Trihydroxynaphthalene has been achieved through various laboratory methods, moving from basic starting materials to the final, complex structure.

A notable total synthesis of this compound starts from 3,5-dimethoxybenzoic acid. sjp.ac.lk This multi-step process involves the sequential construction and modification of the naphthalene (B1677914) core to introduce the required hydroxyl groups at the correct positions. While the specific yields and detailed reaction conditions for every step are dispersed throughout specialized literature, the general pathway represents a foundational method for obtaining this compound for research purposes. sjp.ac.lk Another documented synthesis involves dissolving the compound in deuterated trifluoroacetic acid and deuterium (B1214612) oxide, followed by purification, yielding a pure product with an 80% recovery. rsc.org

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Starting Material | The synthesis initiates with a commercially available substituted benzoic acid. | 3,5-Dimethoxybenzoic acid | sjp.ac.lk |

| Core Formation | The initial steps focus on building the bicyclic naphthalene structure from the starting material. | Intermediate aromatic acids/ketones | sjp.ac.lk |

| Functional Group Manipulation | Subsequent reactions involve the conversion of methoxy (B1213986) groups to hydroxyl groups. | Demethylation agents | sjp.ac.lk |

| Purification | The final product is isolated and purified using techniques like preparative Thin-Layer Chromatography (TLC). | Chloroform, Acetone | rsc.org |

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, functioning as a powerful dehydrating agent and acid catalyst for cyclization reactions. ccsenet.orgresearchgate.net It is particularly effective in promoting intramolecular cyclizations to form cyclic ketones, a key step in the synthesis of polycyclic aromatic systems like naphthalenes. ccsenet.orgasianpubs.org

In the context of naphthalene synthesis, PPA facilitates the ring-closing reaction of precursor acids to generate the bicyclic core. researchgate.netasianpubs.org For example, acids can be cyclized with PPA to produce cyclic ketones, which are then further transformed into the desired naphthalene derivatives. ccsenet.org Although a direct, one-step synthesis of this compound using PPA from a simple precursor is not prominently documented, this methodology is fundamental for constructing the essential carbon skeleton of naphthalenes from appropriate open-chain compounds. asianpubs.org The process typically involves heating the precursor with PPA, followed by quenching with ice to precipitate the cyclized product. asianpubs.org

Achieving regioselectivity—the control of reaction at a specific position—is critical when synthesizing polyhydroxylated naphthalenes like T3HN. Enzymatic oxidation is a key strategy where regioselective hydroxylation occurs. In biosynthetic pathways, enzymes precisely install hydroxyl groups at designated carbons. For instance, the biosynthesis of fungal naphthalenones involves a series of reduction and dehydration reactions that convert 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) into this compound, demonstrating high regioselectivity. mdpi.com While chemical methods for regioselective hydroxylation of complex aromatic compounds exist, they often face challenges with control and side reactions. Therefore, chemoenzymatic approaches are increasingly explored to leverage the high selectivity of enzymes. sorbonne-universite.frsorbonne-universite.fr

Polyphosphoric Acid (PPA)-Mediated Cyclization Methods

Synthesis of Analogs and Derivatives for Mechanistic Probing

To understand the function of enzymes in the melanin (B1238610) pathway, scientists synthesize analogs and derivatives of this compound. These modified molecules help to probe the active sites of enzymes like this compound reductase (T3HNR). rsc.orgnih.gov

For example, 1,3-dihydroxynaphthalene, an analog lacking the C-8 hydroxyl group, has been used as a substrate to study the T3HNR enzyme. rsc.orgresearchgate.net Its conversion to 8-deoxyvermelone provides insight into the enzyme's substrate tolerance and reaction mechanism. rsc.orgresearchgate.net Furthermore, researchers have rationally designed and synthesized a series of β-nitrostyrene compounds to act as inhibitors of T3HNR. nih.gov By testing these derivatives, they can map the structural requirements for binding to the enzyme's active site, which can aid in the development of new fungicides. nih.govnih.gov The synthesis of nodulone analogs through chemoenzymatic methods has also been instrumental in providing clues about the biosynthetic roles of related reductase enzymes. researchgate.net

| Analog/Derivative | Structural Difference | Purpose of Synthesis | Reference |

|---|---|---|---|

| 1,3-Dihydroxynaphthalene | Lacks the C-8 hydroxyl group. | Used as a substrate to probe the mechanism of T3HNR and is converted to 8-deoxyvermelone. | rsc.orgresearchgate.net |

| β-Nitrostyrene Compounds | Structurally different, designed to fit the enzyme's active site. | Act as inhibitors of T3HNR for mechanistic studies and as potential fungicide leads. | nih.gov |

| Nodulones | Related dihydronaphthalenones. | Synthesized chemoenzymatically to understand the biosynthetic pathway involving naphthol reductases. | researchgate.net |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly valuable for producing complex, chiral molecules. sorbonne-universite.frsorbonne-universite.fr In the context of this compound and its analogs, chemoenzymatic strategies often employ reductases involved in the melanin biosynthesis pathway. researchgate.net

For instance, fungal naphthol reductases like T4HNR and T3HNR, which are NADPH-dependent, can be used to asymmetrically reduce synthesized precursor molecules. researchgate.netresearchgate.net A general chemoenzymatic strategy involves the chemical synthesis of a putative biosynthetic substrate, which is then subjected to reduction by a specific fungal reductase. This approach was successfully used to achieve the first asymmetric total synthesis of related fungal metabolites, (R)-nodulone C and trans-nodulone D, providing significant insights into their natural biosynthesis. researchgate.net Such methods are proposed for synthesizing other naphthalenones, leveraging the stereocontrol offered by enzymes like T3HNR to produce specific enantiomers that are otherwise difficult to obtain through purely chemical means. researchgate.netscispace.com

| Substrate | Enzyme | Cofactor | Product | Significance | Reference |

|---|---|---|---|---|---|

| This compound (T3HN) | This compound Reductase (T3HNR) | NADPH | Vermelone (B1206922) | This enzymatic reduction is a key step in the DHN-melanin pathway and is a target for fungicides. | mdpi.comresearchgate.net |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Tetrahydroxynaphthalene Reductase (T4HNR) | NADPH | (R)-Scytalone | Demonstrates the asymmetric reduction capabilities of naphthol reductases used in chemoenzymatic synthesis. | researchgate.net |

Reactivity and Chemical Transformations

Autoxidation and Degradation Pathways

Under aerobic conditions, 1,3,8-Trihydroxynaphthalene is unstable and prone to autoxidation. This process leads to the formation of several degradation products, most notably flaviolin (B1202607) and 2-hydroxyjuglone.

Formation of Flaviolin and 2-Hydroxyjuglone

The oxidation of this compound at the C-4 position results in the formation of the yellow pigment 2-hydroxyjuglone. agriculturejournals.cz This autoxidation is a rapid process, and as a result, 1,3,8-THN is often not detected in cultures where its reduction is blocked, suggesting its swift conversion to 2-hydroxyjuglone. plos.org The accumulation of 2-hydroxyjuglone, along with flaviolin, is often used as an indicator that the dihydroxynaphthalene (DHN)-melanin pathway has been inhibited. plos.orgfrontiersin.orgresearchgate.net For instance, the use of fungicides like tricyclazole (B1682534) and pyroquilon, which inhibit the reductases in the melanin (B1238610) pathway, leads to the accumulation of these shunt products. plos.orgfrontiersin.orgtandfonline.com

Tautomerism Studies

This compound exists in equilibrium between its phenolic form and a keto-tautomer. This tautomerism has been the subject of both experimental and theoretical investigations to understand the stability and reactivity of the different forms.

Experimental Spectroscopic Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing the tautomeric equilibrium of 1,3,8-THN in solution. researchgate.net In an aqueous buffer, 1,3,8-THN exists as a mixture of the phenolic form and a keto-tautomer. researchgate.netresearchgate.net At a neutral pH of 7, the phenolic form is only slightly more favored, with a relative ratio of approximately 2:1 to the keto-tautomer. researchgate.net The pH of the solution significantly influences this equilibrium. At a lower pH of 6, the equilibrium shifts to favor the phenolic tautomer by a ratio of 10:1. researchgate.net Conversely, at a higher pH, the proportion of the keto-tautomer increases. researchgate.net

The assignment of the different forms was confirmed through detailed analysis of coupling constants and comparison with related compounds like scytalone (B1230633). researchgate.net Both ¹H and ¹³C NMR spectra show distinct signals for each tautomer, allowing for their individual characterization. researchgate.net

Theoretical and Computational Modeling of Tautomeric Stability

Theoretical studies, primarily using density functional theory (DFT), have been employed to model the energies and stabilities of the various tautomeric and rotameric forms of this compound. nih.gov These computational models aim to complement experimental findings and provide deeper insights into the factors governing tautomeric preference.

Research has shown that the choice of the theoretical level and the solvent model is crucial for obtaining results that align with experimental data. nih.gov The best agreement with experimental results from water-acetone mixtures has been achieved using DFT methods combined with a united atom topological cavity continuum solvation model. nih.gov Interestingly, the semiempirical AM1 method has also shown promising results, suggesting its potential for studying larger, related systems. nih.gov These computational approaches are valuable for understanding the substrate specificity of enzymes involved in the melanin biosynthesis pathway. nih.gov

Enzymatic Biotransformations Beyond Biosynthesis

While this compound is a crucial intermediate in the biosynthesis of DHN-melanin, it also participates in other enzymatic reactions.

Reduction to Vermelone (B1206922)

A key biotransformation of this compound is its reduction to vermelone. This reaction is catalyzed by NADPH-dependent enzymes known as trihydroxynaphthalene reductases (T3HNR). ebi.ac.ukuniprot.orgproteopedia.org These enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net

The enzymatic reduction has been studied in various fungi, including Magnaporthe grisea, Colletotrichum orbiculare, and Verticillium dahliae. researchgate.netebi.ac.ukuniprot.org In Magnaporthe grisea, the trihydroxynaphthalene reductase catalyzes the reduction of 1,3,8-THN to (-)-vermelone. ebi.ac.ukproteopedia.org Similarly, the THR1 enzyme in Colletotrichum orbiculare is responsible for this NADPH-dependent reduction. uniprot.org Studies with cell-free enzyme preparations from Verticillium dahliae have also demonstrated this conversion. researchgate.net The reduction of 1,3,8-THN is a critical step that precedes dehydration to form 1,8-dihydroxynaphthalene (1,8-DHN), the monomeric building block of melanin. sorbonne-universite.fracs.org

| Enzyme Name | Organism | Substrate | Product | Cofactor |

| Trihydroxynaphthalene reductase (T3HNR) | Magnaporthe grisea | This compound | (-)-Vermelone | NADPH |

| THR1 | Colletotrichum orbiculare | This compound | (-)-Vermelone | NADPH |

| Naphthol reductase | Verticillium dahliae | This compound | Vermelone | NADPH |

Dehydration Reactions in Pathway Recirculation

In the biosynthetic pathway of 1,8-dihydroxynaphthalene (DHN)-melanin found in numerous fungi, this compound (1,3,8-THN) serves as a pivotal intermediate. oup.comresearchgate.net Its formation arises from the enzymatic dehydration of scytalone, a reaction executed by the enzyme scytalone dehydratase. scirp.orgdntb.gov.ua Following its synthesis, 1,3,8-THN does not undergo a direct dehydration reaction but is instead a substrate for a reduction step that is crucial for the pathway's progression. rsc.orgrsc.org

The subsequent transformation involves the reduction of 1,3,8-THN to vermelone. oup.comresearchgate.net This reaction is catalyzed by the NADPH-dependent enzyme this compound reductase (also referred to as 3HNR or THNR). oup.comscirp.orgrsc.org Studies utilizing cell-free enzyme preparations from the fungus Verticillium dahliae have detailed this conversion process. rsc.orgrsc.org

The key dehydration reaction within this segment of the metabolic loop is the conversion of vermelone into 1,8-dihydroxynaphthalene (1,8-DHN), the direct monomer precursor for DHN-melanin polymerization. oup.commdpi.comoup.com This dehydration is a critical step, and it is frequently catalyzed by scytalone dehydratase, the same enzyme responsible for the earlier dehydration of scytalone. oup.comresearchgate.net This dual functionality in some fungi, such as Sordaria macrospora, suggests a recirculation or repeated utilization of the dehydratase enzyme at distinct stages of the pathway. oup.com The entire sequence from 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) represents a series of reduction and dehydration steps to produce the melanin monomer. researchgate.netmdpi.com

The table below outlines the specific reaction steps involving 1,3,8-THN that lead to the dehydrated product 1,8-DHN in the recirculation pathway.

Table 1: Enzymatic Transformations from this compound

| Step | Substrate | Enzyme | Reaction Type | Product |

|---|---|---|---|---|

| 1 | This compound | This compound Reductase (3HNR) | Reduction | Vermelone |

| 2 | Vermelone | Scytalone Dehydratase (SCD) | Dehydration | 1,8-Dihydroxynaphthalene |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (1,3,8-THN) |

| 1,8-Dihydroxynaphthalene (1,8-DHN) |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) |

| Scytalone |

| Vermelone |

| Acetyl-CoA |

| Malonyl-CoA |

Biological Roles and Mechanisms Non Clinical/non Therapeutic

Fundamental Role in Fungal Pathogenesis and Survival

The synthesis of DHN-melanin, in which 1,3,8-THN is a key precursor, is fundamental to the ability of many fungi to cause disease and withstand harsh environmental conditions. esn.ac.lknih.gov This pigment is not merely for coloration; it is a multifunctional polymer that provides a significant survival advantage.

DHN-melanin is widely recognized as a significant virulence factor in a variety of plant and human pathogenic fungi. mdpi.commeddocsonline.orgfrontiersin.org In plant pathogens, such as the rice blast fungus Magnaporthe oryzae and various species of Colletotrichum and Alternaria, melanin (B1238610) is essential for the infection process. mdpi.comnih.govjst.go.jp It provides the structural rigidity and turgor pressure necessary for the appressorium, a specialized infection structure, to mechanically penetrate the host plant's cuticle. mdpi.commeddocsonline.org Studies on melanin-deficient mutants have demonstrated their inability to infect host plants, highlighting the critical role of the DHN-melanin pathway. jst.go.jp

In human pathogenic fungi, such as Aspergillus fumigatus and Fonsecaea pedrosoi, melanin contributes to virulence by protecting the fungus from the host's immune response. frontiersin.orgnih.govnih.gov It can neutralize reactive oxygen species (ROS) produced by phagocytic cells, thereby subverting a key host defense mechanism. mdpi.comnih.gov Furthermore, melanin can alter the fungal cell surface, which may help in evading recognition and phagocytosis by immune cells. mdpi.comfrontiersin.org

Protection Against Environmental Stressors

Beyond its role in pathogenesis, DHN-melanin provides robust protection against a range of environmental challenges, enhancing fungal survival in diverse and often hostile habitats. meddocsonline.orgnih.govresearchgate.net This "fungal armor" is a critical adaptation for many species. meddocsonline.org

The pigment is a powerful antioxidant, capable of neutralizing free radicals from various sources. nih.gov It effectively absorbs ultraviolet (UV) radiation, shielding the fungal cells from DNA damage. meddocsonline.orgnih.govnih.gov Melanin also offers protection against extreme temperatures, desiccation, and hydrolytic enzymes. meddocsonline.orgnih.gov This broad-spectrum protection allows melanized fungi to thrive in environments with high levels of solar radiation, temperature fluctuations, and low water availability. nih.govresearchgate.net The metabolic engineering of DHN-melanin biosynthesis genes into non-melanized fungi has been shown to significantly enhance their tolerance to these environmental stresses. asm.orgasm.org

Enzyme Inhibition Studies for Agrochemical Development

The essential role of the DHN-melanin pathway in fungal pathogenicity has made it an attractive target for the development of fungicides, particularly for controlling diseases in important crops like rice. jst.go.jpscite.ai The enzymes involved in the conversion of 1,3,8-THN are of particular interest.

Mechanism of Action of Fungicidal Inhibitors

Several commercial fungicides, known as Melanin Biosynthesis Inhibitors (MBIs), specifically target enzymes within the DHN-melanin pathway. scite.ai These inhibitors are classified based on their target enzyme.

Reductase Inhibitors (MBI-R): This group includes well-known fungicides like tricyclazole (B1682534) , pyroquilon , and phthalide . jst.go.jpscite.ai These compounds specifically inhibit the reductase enzymes in the pathway. scite.airesearchgate.net Tricyclazole, for instance, blocks two key reduction steps: the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone (B1230633) and, crucially, the reduction of 1,3,8-THN to vermelone (B1206922). jst.go.jpnih.govresearchgate.netoup.com By inhibiting these steps, the production of DHN-melanin is prevented, rendering the fungus unable to infect its host. jst.go.jp Inhibition by these compounds often leads to the accumulation of upstream intermediates and shunt products like flaviolin (B1202607) and 2-hydroxyjuglone. researchgate.netoup.comcdnsciencepub.com

Dehydratase Inhibitors (MBI-D): Another class of inhibitors, including carpropamid (B13017) , targets the scytalone dehydratase enzyme, which is responsible for the dehydration of scytalone to form 1,3,8-THN and the dehydration of vermelone to form 1,8-dihydroxynaphthalene (1,8-DHN). jst.go.jpscite.airesearchgate.net

The following table summarizes the key inhibitors and their targets in the DHN-melanin pathway.

| Inhibitor Class | Example Fungicides | Target Enzyme | Inhibited Step |

|---|---|---|---|

| MBI-R (Reductase Inhibitors) | Tricyclazole, Pyroquilon, Phthalide | Hydroxynaphthalene Reductases (e.g., 1,3,8-Trihydroxynaphthalene Reductase) | Reduction of 1,3,6,8-THN to scytalone and 1,3,8-THN to vermelone jst.go.jpnih.gov |

| MBI-D (Dehydratase Inhibitors) | Carpropamid | Scytalone Dehydratase | Dehydration of scytalone to 1,3,8-THN and vermelone to 1,8-DHN scite.airesearchgate.net |

Rational Design and High-Throughput Screening of Novel Inhibitors

The detailed understanding of the DHN-melanin pathway and the enzymes involved has paved the way for the rational design of new and more effective inhibitors. mdpi.comnih.gov By analyzing the three-dimensional structure of target enzymes like this compound reductase, researchers can design molecules that bind specifically to the active site, leading to potent and selective inhibition. researchgate.net

High-throughput screening (HTS) methods are also employed to identify novel inhibitor candidates from large chemical libraries. meddocsonline.orgscielo.br These screening platforms often utilize in vitro enzyme assays or cell-based assays with reporter systems to rapidly assess the inhibitory activity of thousands of compounds. scielo.br Promising hits from HTS can then be further optimized through medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties, with the goal of developing the next generation of agrochemical fungicides. nih.gov The identification of novel scaffolds, such as certain thiosemicarbazide (B42300) derivatives that inhibit laccase, a key enzyme in the final polymerization step of melanin synthesis, demonstrates the potential of these approaches. nih.gov

Resistance Mechanisms to Inhibitors and Countermeasures

The development of resistance to fungicides is a significant challenge in agriculture. While resistance to MBI-R fungicides like tricyclazole has been slow to emerge, resistance to MBI-D fungicides such as carpropamid was observed relatively soon after their introduction. frac.info Resistance can arise through various mechanisms, most commonly through mutations in the gene encoding the target enzyme. These mutations can alter the enzyme's structure, reducing its affinity for the inhibitor while maintaining its biological function.

Understanding these resistance mechanisms at a molecular level is crucial for developing effective countermeasures. This can involve designing new inhibitors that are less susceptible to known resistance mutations or developing strategies for fungicide rotation and combination therapies to slow the evolution of resistance. The continuous monitoring of fungal populations for the emergence of resistant strains is also a critical component of sustainable disease management. frac.info

Interactions with Other Biological Pathways and Cellular Processes (excluding human physiological processes)

The primary biological role of this compound (1,3,8-THN) is as a crucial intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in ascomycetous and deuteromycetous fungi. mdpi.comnih.govoup.com This pathway is not isolated but interacts with and is influenced by other cellular processes and metabolic pathways, particularly in response to environmental cues and developmental stages.

Central Role in the DHN-Melanin Pathway

The synthesis of DHN-melanin is a multi-step enzymatic process that produces a dark pigment crucial for fungal virulence and protection against environmental stressors like UV radiation. nih.govmdpi.com 1,3,8-THN appears as the third intermediate in this canonical pathway. The process begins with the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) from acetyl-CoA or malonyl-CoA by a polyketide synthase. mdpi.commdpi.com This is followed by a series of reduction and dehydration reactions.

The formation and conversion of 1,3,8-THN are catalyzed by two key enzymes:

Scytalone Dehydratase (SCD) : This enzyme catalyzes the dehydration of scytalone to form 1,3,8-THN. mdpi.comoup.comebi.ac.uk

This compound Reductase (3HNR or THR) : This reductase then catalyzes the reduction of 1,3,8-THN to produce vermelone. oup.commdpi.com

Vermelone undergoes a final dehydration, often catalyzed by the same scytalone dehydratase, to form the monomer 1,8-dihydroxynaphthalene (DHN), which then polymerizes to create DHN-melanin. mdpi.comoup.com

Interaction with Other Melanin Synthesis Pathways

In some fungi, such as Alternaria alternata, the DHN-melanin pathway, and by extension the metabolism of 1,3,8-THN, is co-regulated with other pigment production pathways. Research has shown that when A. alternata is cultured under conditions that induce the synthesis of pyomelanin (derived from L-tyrosine), the accumulation of DHN-melanin in the cell wall is inhibited. frontiersin.org This inhibition is linked to a significant decrease in the expression of genes essential for the DHN pathway, including the gene encoding this compound reductase (BRM2). frontiersin.org This suggests a cellular regulatory network that prioritizes one melanin pathway over another depending on the available substrate and environmental conditions. frontiersin.org

Crosstalk with Toxin Biosynthesis

Recent studies in Alternaria alternata have revealed a fascinating link between the DHN-melanin pathway and the biosynthesis of mycotoxins, specifically perylene (B46583) quinone (PQ) altertoxins (ATXs). nih.gov It was discovered that the biosynthesis of ATX shares most of the same enzymes as the DHN-melanin pathway. nih.gov However, the two processes are spatially separated: DHN-melanin is formed in the aerial hyphae and spores, while ATXs are synthesized in the substrate hyphae. nih.gov The branch point for these two pathways occurs after the formation of 1,8-DHN. nih.gov The inhibition of 1,3,8-THN reductase with fungicides like tricyclazole not only blocks melanin synthesis but also prevents the accumulation of these toxins, demonstrating the integral role of the pathway involving 1,3,8-THN in secondary metabolism. nih.gov

Regulation by Environmental and Developmental Cues

The expression of genes involved in the metabolism of 1,3,8-THN is tightly regulated by both developmental and environmental signals.

Developmental Regulation : In Sordaria macrospora, the accumulation of melanin and the expression of the associated genes, including those for scytalone dehydratase and 1,3,8-THN reductase, are dependent on sexual development. oup.comoup.com Similarly, in Colletotrichum fructicola, the genes for melanin biosynthesis are developmentally regulated.

Environmental Stimuli : In the phytopathogenic fungus Bipolaris oryzae, exposure to near-ultraviolet (NUV) radiation significantly enhances the expression of the THR1 gene, which encodes 1,3,8-THN reductase. nih.gov This upregulation is part of a coordinated response that also includes the genes for polyketide synthase (PKS1), scytalone dehydratase (SCD1), and 1,3,6,8-tetrahydroxynaphthalene reductase (T4HR1), all of which are regulated by the transcription factor BMR1. scirp.orgsemanticscholar.org This suggests a common transcriptional mechanism that allows the fungus to increase protective melanin production in response to light stress. scirp.org

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification of Metabolites

Chromatographic methods are fundamental for isolating 1,3,8-THN from complex biological mixtures, a necessary step for its characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of 1,3,8-THN and other intermediates in the dihydroxynaphthalene (DHN)-melanin pathway. oup.com Fungal cultures, often treated with inhibitors like tricyclazole (B1682534) to induce the accumulation of melanin (B1238610) precursors, are typically extracted with ethyl acetate (B1210297). asm.orgresearchgate.net The resulting extracts are then dissolved in a suitable solvent, such as methanol, for HPLC analysis. asm.org

The presence of 1,3,8-THN and related compounds in the extracts is confirmed by comparing their retention times with those of authentic standards. asm.orgsci-hub.se For instance, in studies of fungal metabolism, HPLC analysis has been used to identify accumulated metabolites in cultures of Wangiella dermatitidis and Aspergillus oryzae. asm.org Similarly, it has been employed to analyze the biochemical composition of exudates from Sclerotinia sclerotiorum, where various phenolic compounds were identified. nih.gov In some cases, HPLC is performed directly on the supernatant of liquid fungal cultures after centrifugation. asm.org The technique is sensitive enough to detect shunt products of the melanin pathway, such as flaviolin (B1202607) and 2-hydroxyjuglone, which can accumulate when specific enzymatic steps are blocked. oup.complos.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable method for the preliminary identification of 1,3,8-THN and associated metabolites. oup.com This technique separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase. esn.ac.lkiitg.ac.in After separation, the metabolites are visualized under daylight and ultraviolet (UV) light (at 254 and 365 nm) to observe their characteristic colors and determine their retention factor (Rƒ) values. oup.com

For enhanced detection, the TLC plates can be sprayed with a 1% aqueous solution of ferric chloride (FeCl₃), which reacts with phenolic compounds like 1,3,8-THN to produce distinct colors. oup.com The identification of DHN-melanin-related metabolites is achieved by comparing the Rƒ values and color reactions of the sample components with those of authentic standards run on the same plate. oup.com In one study, TLC analysis of extracts from tricyclazole-treated Phaeococcomyces sp. cultures revealed the presence of 1,3,8-THN, alongside other pathway intermediates like scytalone (B1230633) and shunt products like flaviolin and 2-hydroxyjuglone. sci-hub.se A reported Rƒ value for 1,3,8-THN is 0.68. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Tautomerism Studies

Spectroscopic methods are indispensable for confirming the chemical structure of 1,3,8-THN and investigating its dynamic properties, such as tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 1,3,8-THN. NMR studies have been instrumental in confirming that in aqueous buffer solutions, 1,3,8-THN exists in an equilibrium between its phenolic form and a keto-tautomer. researchgate.net

¹H NMR spectra provide information about the chemical environment of hydrogen atoms in the molecule. For the indole/pyrrole system of a related structure, resonance peaks at 6.621, 7.061, and 7.185 ppm have been identified as aromatic hydrogens. researchgate.net The chemical shifts in the ¹H NMR spectrum of 1,3,8-THN have been observed to vary with pH, further supporting the existence of tautomeric forms. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations between carbon and hydrogen atoms, which helps in assembling the final structure. researchgate.net

Table 1: ¹H NMR Chemical Shifts (δ) of 1,3,8-Trihydroxynaphthalene (Keto Form in Brackets) at Varying pH researchgate.net

| Position | pH 6 | pH 7 |

| H-2 | 6.45 (d, 2.2) | 6.48 (d, 2.2) |

| H-4 | 6.25 (d, 2.2) | 6.28 (d, 2.2) |

| H-5 | 6.84 (d, 8.4) | 6.87 (d, 8.4) |

| H-6 | 7.20 (t, 8.0) | 7.23 (t, 8.0) |

| H-7 | 6.68 (d, 7.6) | 6.71 (d, 7.6) |

Values are in ppm, and coupling constants (J) in Hz are given in parentheses.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 1,3,8-THN. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The exact mass of this compound is 176.047344113 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. ESI-HPLC-MS/MS (Electrospray Ionization-HPLC-Tandem MS) analysis of metabolites from fungal cultures has been used to identify compounds related to the DHN-melanin pathway. plos.org In these experiments, the precursor ion ([M-H]⁻) is selected and fragmented to produce product ions, creating a characteristic fragmentation pattern that aids in identification. plos.org For 1,3,8-THN, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for different adducts to aid in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.05463 | 132.5 |

| [M+Na]⁺ | 199.03657 | 142.4 |

| [M-H]⁻ | 175.04007 | 134.2 |

| [M+NH₄]⁺ | 194.08117 | 152.4 |

| [M+K]⁺ | 215.01051 | 138.5 |

| [M+H-H₂O]⁺ | 159.04461 | 127.8 |

| [M+HCOO]⁻ | 221.04555 | 152.8 |

| [M+CH₃COO]⁻ | 235.06120 | 173.9 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The UV spectrum of 1,3,8-THN is influenced by its tautomeric forms. researchgate.net The expression of genes involved in the melanin biosynthesis pathway, such as those encoding for reductases that act on 1,3,8-THN, has been shown to be enhanced by near-ultraviolet (NUV) irradiation in some fungi. scirp.org This suggests a potential photoprotective role for the pathway and its intermediates. While specific absorption maxima for 1,3,8-THN are not detailed in the provided context, UV-Vis spectroscopy is a relevant technique for studying compounds with chromophoric systems like the naphthalene (B1677914) ring.

Metabolomic Profiling in Fungal and Bacterial Systems

Metabolomic profiling has been instrumental in elucidating the role of this compound (1,3,8-THN) as a key intermediate in complex biosynthetic pathways, particularly in the production of melanin in various microorganisms. This section details the metabolic fate of 1,3,8-THN in fungal and bacterial systems, highlighting the enzymatic conversions and resulting metabolites identified through advanced analytical techniques.

Fungal Metabolomic Profile

In fungi, 1,3,8-THN is a well-established precursor in the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, a crucial process for fungal survival, virulence, and protection against environmental stressors. mdpi.commdpi.com The pathway is a branch of the larger polyketide synthesis route. mdpi.com

The biosynthesis of DHN-melanin begins with the creation of a polyketide backbone, which is cyclized and aromatized to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). semanticscholar.orgmedchemexpress.com T4HN is then reduced to scytalone, which subsequently undergoes dehydration to yield 1,3,8-THN. oup.com The metabolic journey of 1,3,8-THN involves a critical reduction step, catalyzed by a this compound reductase (3HNR) enzyme, to form vermelone (B1206922). mdpi.comsemanticscholar.orgoup.com Vermelone is then dehydrated to produce 1,8-DHN, the monomer that polymerizes to form DHN-melanin. mdpi.comsemanticscholar.org

Metabolomic studies, often employing inhibitors like tricyclazole, have been pivotal in mapping this pathway. Tricyclazole specifically inhibits the reductase enzymes responsible for converting T4HN to scytalone and 1,3,8-THN to vermelone, with a particularly strong effect on the latter. oup.comnih.gov This inhibition leads to the accumulation of upstream precursors and shunt products, which can be identified using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comresearchgate.net For instance, in many fungi, blocking the pathway at this stage results in the accumulation of the shunt product 2-hydroxyjuglone, derived from the auto-oxidation of 1,3,8-THN. oup.comcdnsciencepub.com

However, detailed metabolomic analysis in the fungus Sclerotinia sclerotiorum revealed a different outcome. When treated with tricyclazole, this fungus rapidly glucosylates the accumulated 1,3,8-THN. cdnsciencepub.comcdnsciencepub.com This process forms two new metabolites, identified as monoglucosides of 1,3,8-THN, preventing the formation or accumulation of 2-hydroxyjuglone. cdnsciencepub.comcdnsciencepub.comresearchgate.net This glucosylation step represents a significant metabolic diversion unique to this organism.

Research on various fungi, including the rice blast fungus Magnaporthe grisea, the plant pathogen Verticillium dahliae, and several halophilic black yeasts, has confirmed the central role of 1,3,8-THN in melanin biosynthesis. oup.comnih.govresearchgate.net

Table 1: Metabolomic Profile of this compound in Key Fungal Species

| Fungal Species | Metabolic Process | Key Metabolites/Products | Analytical Notes |

|---|---|---|---|

| Magnaporthe grisea | DHN-melanin biosynthesis | Vermelone, 1,8-DHN | Target of tricyclazole fungicide, which inhibits 1,3,8-THN reductase. nih.gov |

| Sclerotinia sclerotiorum | DHN-melanin biosynthesis (with detoxification) | 1,3,8-THN monoglucosides | Inhibited by tricyclazole, leading to rapid glucosylation of 1,3,8-THN instead of shunt product formation. cdnsciencepub.comcdnsciencepub.com |

| Verticillium dahliae | DHN-melanin biosynthesis | Vermelone | Cell-free enzyme preparations were used to study the conversion of 1,3,8-THN to vermelone. researchgate.net |

| Halophilic Black Yeasts | DHN-melanin biosynthesis | Vermelone, 1,8-DHN, 2-hydroxyjuglone | Tricyclazole inhibition leads to the accumulation of typical pathway intermediates and shunt products. oup.com |

Bacterial Metabolomic Profile

For many years, the DHN-melanin pathway, and by extension the involvement of 1,3,8-THN, was considered exclusive to the fungal kingdom. asm.org However, recent metabolomic and genetic investigations have identified a functional DHN-melanin synthesis pathway in bacteria. A key discovery was made in the Gram-negative bacterium Sorangium cellulosum. asm.org

In S. cellulosum, a distinct set of enzymes catalyzes a pathway analogous to that in fungi. asm.org The process begins with a type III polyketide synthase (PKS) producing T4HN. An enzyme from the aldo-keto reductase (AKR) superfamily, named BdsA, then catalyzes the reduction of T4HN to scytalone and, subsequently, 1,3,8-THN to vermelone. asm.org The dehydration of scytalone to 1,3,8-THN and vermelone to 1,8-DHN is catalyzed by a SnoaL2-like protein called BdsB. asm.org

This discovery demonstrated that bacteria possess the metabolic machinery to synthesize DHN-melanin via a 1,3,8-THN intermediate, although the enzymes involved (e.g., AKR superfamily reductases) are from different protein families than their fungal counterparts (short-chain dehydrogenase/reductase superfamily). asm.orgresearchgate.net This finding opens a new area for metabolomic exploration in the bacterial domain, which has historically focused on the degradation of naphthalene compounds to simpler molecules like salicylate (B1505791) rather than their use in complex biosynthetic pathways. asm.org

Table 2: Metabolomic Profile of this compound in Sorangium cellulosum

| Bacterial Species | Metabolic Pathway | Key Enzymes | Metabolic Step Involving 1,3,8-THN | Resulting Metabolite |

|---|---|---|---|---|

| Sorangium cellulosum | DHN-melanin biosynthesis | BdsA (Aldo-keto reductase), BdsB (SnoaL2-like protein) | Reduction of 1,3,8-THN | Vermelone |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the fundamental properties of 1,3,8-trihydroxynaphthalene. These studies focus on understanding the molecule's intrinsic characteristics that govern its behavior.

Conformer Stability Analysis

Theoretical studies have explored the energies of various tautomeric forms and their corresponding rotamers of this compound. nih.govacs.org The stability of these different forms is crucial as it can influence the molecule's reactivity and how it binds to enzymes.

Researchers have tested several levels of theory and solvent models to determine the most stable conformations. nih.gov The results indicate that DFT methods, when combined with a continuum solvation model, provide the best agreement with experimental data obtained in water-acetone mixtures. nih.gov These calculations help identify the most likely tautomeric forms to be present in different environments, such as in the active site of an enzyme. acs.org The semiempirical AM1 method has also shown reasonably good performance, suggesting it could be a viable alternative for studying larger, related systems. nih.gov

NMR studies have complemented these theoretical calculations by showing that in an aqueous buffer, this compound exists in equilibrium between its phenolic form and a keto-tautomer. researchgate.net

Table 1: Summary of Theoretical Methods for Conformer Stability Analysis

| Theoretical Method | Key Findings | Reference |

| Density Functional Theory (DFT) | Provides the best agreement with experimental data for tautomer and rotamer energies, especially with a continuum solvation model. | nih.gov |

| Semiempirical AM1 | Shows good performance and is a potential alternative for larger systems. | nih.gov |

| Hartree-Fock (HF) | Used in comparative studies of tautomer and rotamer stabilities. | acs.org |

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Quantum chemical calculations can map out the electron distribution within the molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to certain types of reactions. For instance, models of this compound in the active site of trihydroxynaphthalene reductase (3HNR) suggest that interactions with specific amino acid residues, like the sulfur atom of the C-terminal Met283, can influence substrate specificity. acs.org These models indicate a favorable interaction of the sulfur atom with the C6 CH group of this compound, which helps to explain the enzyme's preference for this substrate over others. acs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound or its inhibitors, might interact with a protein's active site.

Ligand-Enzyme Binding Interactions (e.g., with 3HNR)

Molecular docking studies have been instrumental in elucidating the binding interactions between various ligands and this compound reductase (3HNR), a key enzyme in the fungal melanin (B1238610) biosynthesis pathway. acs.orgnih.govtandfonline.com This enzyme is a target for several commercial fungicides. tandfonline.com

The crystal structure of 3HNR from Magnaporthe grisea complexed with NADPH and an inhibitor has been determined, providing a detailed view of the active site. nih.gov The active site contains a Ser-Tyr-Lys catalytic triad (B1167595). researchgate.net Docking studies with known inhibitors and potential new ones help to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. researchgate.net For example, docking simulations have shown that inhibitors can fit into the substrate-binding region of the active site. researchgate.net

Studies have also modeled the natural substrate, this compound, within the active site to understand the basis of the enzyme's substrate specificity. acs.org These models have revealed that unfavorable interactions can explain the lower affinity for other similar molecules. acs.org

Virtual Screening for Potential Inhibitors

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as 3HNR. acs.orgnih.govtandfonline.com This approach has been successfully used to identify novel inhibitors of 3HNR. acs.org

In one study, a virtual screening of 110 secondary metabolites from actinomycetes was performed to find potential inhibitors of 3HNR from the phytopathogenic fungus Alternaria alternata. nih.govtandfonline.com This led to the identification of several promising compounds with good binding energies. nih.govtandfonline.com Similarly, phytoconstituents from the plant Artemisia absinthium have been screened in silico, revealing potent inhibitors of 3HNR. nih.gov These virtual screening efforts have demonstrated the ability to discover competitive inhibitors with inhibitory constants (Ki values) in the low micromolar and even nanomolar range. acs.org

Table 2: Examples of Potential 3HNR Inhibitors Identified Through Virtual Screening

| Compound Class | Source | Key Findings | Reference |

| Secondary Metabolites | Actinomycetes | Identified inhibitors with binding energies ranging from -5.0 to -6.1 kcal/mol. | nih.govtandfonline.com |

| Phytoconstituents | Artemisia absinthium | Found potent inhibitors with robust binding energies from -5.8 to -8 kcal/mol. | nih.gov |

| Natural Compounds | Various | Identified curcumin (B1669340) and myricetin (B1677590) as promising candidates with strong binding affinities. | tandfonline.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules and their complexes over time. These simulations can confirm the stability of ligand-enzyme interactions predicted by molecular docking and offer insights into the flexibility of the protein.

MD simulations have been used to assess the stability of complexes between potential inhibitors and 3HNR. nih.govtandfonline.com For example, the stability of the interaction between promising metabolites from actinomycetes and the catalytic site of 3HNR was confirmed using MD simulations. nih.govtandfonline.com These simulations showed that the identified compounds formed stable complexes with the enzyme. nih.govresearchgate.net

Furthermore, MD simulations have revealed important aspects of the enzyme's own dynamics. Crystal structures of the apo-enzyme (without any bound ligands) and its binary complex with NADPH show that a specific helix-loop-helix region is disordered. nih.gov However, in the ternary complex with an inhibitor, this region becomes ordered and acts as a lid, closing off the active site. nih.gov This indicates that the binding of the substrate or an inhibitor induces a conformational change, a detail crucial for understanding the enzyme's catalytic mechanism and for designing effective inhibitors. nih.gov

Protein-Ligand Complex Dynamics and Stability

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities and to optimize lead compounds.

For inhibitors of enzymes that interact with naphthalene-based compounds, QSAR studies have been instrumental in identifying the key structural features that govern inhibitory potency. While specific QSAR models for this compound inhibitors are not extensively detailed in the available literature, studies on other naphthalene (B1677914) derivatives provide a clear framework for how such analyses are conducted.

A notable example is the QSAR analysis of naphthalene derivatives as inhibitors of the CYP2A6 enzyme. nih.govacs.org In these studies, a series of compounds were synthesized and their inhibitory concentrations (IC50) were measured. Using techniques like Comparative Molecular Field Analysis (CoMFA), researchers developed models that correlate the steric and electrostatic properties of the molecules with their inhibitory activity. acs.org

The results indicated that specific substitutions on the naphthalene ring significantly impact potency. acs.org For instance, the addition of fluoro, chloro, bromo, methyl, or ethyl groups at position 2 of the naphthalene core was found to decrease the IC50 value, signifying increased inhibitory strength. acs.org These models can then be used to predict the activity of untested compounds and guide the design of more potent inhibitors. nih.gov The descriptors used in these QSAR models often relate to the molecule's electronic, hydrophobic, and spatial properties, indicating that charge distribution, surface area, and shape are critical for effective enzyme inhibition. nih.gov

Table 2: Inhibitory Potency (IC50) of Naphthalene Derivatives against CYP2A6 Enzyme

| Compound | IC50 (µM) for CYP2A6 | Reference |

|---|---|---|

| Naphthalene | 15 | acs.org |

| 2-Fluoronaphthalene | 4.5 | acs.org |

| 2-Chloronaphthalene | 2.5 | acs.org |

| 2-Bromonaphthalene | 2.7 | acs.org |

| 2-Methylnaphthalene | 5.3 | acs.org |

| 2-Ethylnaphthalene | 5.5 | acs.org |

| 1,3-Dimethylnaphthalene | 1.1 | acs.org |

| 2,7-Dimethylnaphthalene | 1.2 | acs.org |

| 1-Naphthol | 1.1 | acs.org |

| 2-Naphthol | 1.5 | acs.org |

This table illustrates the kind of data used in QSAR studies, showing how structural changes in naphthalene derivatives affect their enzyme inhibitory activity. Such principles are directly applicable to the study of inhibitors for enzymes like THNR.

Future Research Directions and Emerging Areas

Elucidating Novel Biosynthetic Enzymes and Pathways in Diverse Organisms

The canonical DHN-melanin biosynthetic pathway, first detailed in Verticillium dahliae, involves a series of enzymatic steps. mdpi.com The process begins with the synthesis of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) from acetyl-CoA or malonyl-CoA by a polyketide synthase (PKS). mdpi.commdpi.com T4HN is then reduced to scytalone (B1230633), which is subsequently dehydrated to form 1,3,8-trihydroxynaphthalene (1,3,8-THN). mdpi.comoup.comqmul.ac.uk This reaction is catalyzed by the enzyme scytalone dehydratase. mdpi.comqmul.ac.uk Following this, 1,3,8-THN is reduced to vermelone (B1206922) by a trihydroxynaphthalene reductase (T3HNR). mdpi.comresearchgate.net Finally, vermelone is dehydrated to 1,8-dihydroxynaphthalene (DHN), the monomer that polymerizes to form DHN-melanin. mdpi.commdpi.com

However, significant variations and novel enzymes within this pathway are being discovered in diverse organisms. For instance, research has identified that some fungi possess a second naphthol reductase, a tetrahydroxynaphthalene reductase (T4HNR), which can also catalyze the reduction of T4HN to scytalone. nih.gov In Magnaporthe grisea, mutants lacking the gene for this compound reductase were still able to produce scytalone, leading to the discovery of this alternative reductase. nih.gov

Furthermore, studies on the bacterium Sorangium cellulosum have revealed a completely novel set of enzymes for DHN synthesis, distinct from the fungal pathway. nih.gov This bacterial pathway utilizes a type III PKS, an aldo-keto reductase (AKR) for reduction, and a SnoaL2-like protein for dehydration, contrasting with the type I PKS and short-chain dehydrogenase/reductase (SDR) superfamily enzymes found in fungi. nih.gov These discoveries highlight that the biosynthesis of DHN and its intermediates like 1,3,8-THN is more widespread and varied than previously understood. Future research will likely focus on genome mining and heterologous expression studies in a wider range of bacteria and fungi to uncover more novel enzymes and alternative biosynthetic routes. This could lead to a deeper understanding of the evolution of these pathways and potentially new biocatalysts for industrial applications.

Rational Design of Next-Generation Agrochemicals and Biocontrol Agents

The critical role of DHN-melanin in fungal pathogenicity makes its biosynthetic pathway an attractive target for the development of novel agrochemicals. mdpi.combiorxiv.org Melanin (B1238610) provides structural rigidity to the appressoria of many pathogenic fungi, such as Magnaporthe oryzae, enabling them to penetrate host plant tissues. mdpi.commeddocsonline.org Consequently, inhibitors of this pathway can effectively control fungal diseases. frontiersin.org

Several commercial fungicides, including tricyclazole (B1682534), phthalide, and pyroquilon, already target the reductases in the DHN pathway, specifically the this compound reductase (3HNR). mdpi.comresearchgate.net These inhibitors bind to the enzyme's active site, preventing the reduction of 1,3,8-THN to vermelone and halting melanin production. mdpi.comresearchgate.net The development of resistance to existing fungicides, however, necessitates the discovery of new targets and inhibitor scaffolds. frontiersin.org

Rational, structure-based drug design is a promising approach for creating next-generation fungicides. tandfonline.comresearchgate.net Detailed X-ray crystal structures of enzymes like trihydroxynaphthalene reductase and scytalone dehydratase complexed with inhibitors provide a roadmap for designing new molecules with improved efficacy and specificity. researchgate.nettandfonline.com For example, by analyzing the binding interactions of the fungicide carpropamid (B13017) with scytalone dehydratase, researchers can design new compounds that form stronger interactions with the enzyme. tandfonline.com

Furthermore, the engineering of melanin biosynthesis genes into entomopathogenic fungi is being explored as a strategy for developing more robust biocontrol agents. nih.govasm.org By introducing genes for polyketide synthase, scytalone dehydratase, and this compound reductase from Alternaria alternata into the non-melanized fungus Metarhizium anisopliae, researchers were able to enhance its tolerance to environmental stresses like UV radiation and increase its virulence against insect pests. nih.govasm.org This demonstrates the potential of manipulating the DHN-melanin pathway to improve the effectiveness of biological pest management solutions.

Advanced Understanding of Fungal Melanin Structure and Function in Biological Contexts

Despite its importance, the precise chemical structure of DHN-melanin remains enigmatic. mdpi.combiorxiv.org It is known to be a complex, heterogeneous polymer formed through the oxidative polymerization of DHN monomers, but the exact bonding patterns and three-dimensional arrangement are not fully understood. mdpi.combiorxiv.orgmeddocsonline.org This lack of detailed structural information hinders a complete understanding of its diverse biological functions.

Fungal melanin is crucial for protecting the organism from a wide range of environmental stresses, including UV radiation, extreme temperatures, oxidative stress, and heavy metals. biorxiv.orgmeddocsonline.orgresearchgate.net In pathogenic fungi, it also acts as a virulence factor, contributing to the structural integrity of infectious structures and protecting the fungus from host defense mechanisms. mdpi.commeddocsonline.orgsci-hub.se For example, the DHN-melanin in the cell wall of Aspergillus fumigatus helps to conceal immunostimulatory molecules from the host's immune system. sci-hub.se

Advanced analytical techniques will be crucial for unraveling the complexities of melanin's structure. Solid-state NMR, advanced mass spectrometry techniques, and high-resolution imaging could provide new insights into the polymer's architecture. A better understanding of the structure-function relationship of DHN-melanin will allow for a more targeted approach to disrupting its protective and virulence-conferring properties. This knowledge could lead to the development of novel antifungal strategies that work by compromising the integrity of the melanin shield.

Exploration of Non-Biological Chemical Applications

Beyond its biological significance, this compound and other naphthalenetriols hold potential for non-biological applications, primarily as monomers for the synthesis of novel polymers. The three hydroxyl groups on the naphthalene (B1677914) ring provide multiple reactive sites for polymerization reactions. ontosight.ai

The field of aryne chemistry, which involves highly reactive intermediates derived from aromatic rings, offers a potential route for creating novel polymers from naphthalene-based precursors. nih.govresearchgate.net While the direct polymerization of 1,3,8-THN has not been extensively reported, its structural motifs are of interest in materials science. The development of new synthetic methodologies, including those that can be performed under milder conditions, may open up avenues for incorporating naphthalenetriols into new polymer backbones. researchgate.netacs.org These new materials could potentially exhibit unique electronic, optical, or thermal properties, although specific characteristics have yet to be detailed in the literature. Further research into the controlled polymerization of 1,3,8-THN and its derivatives could lead to the creation of a new class of functional materials.

常见问题

Basic: What standardized methodologies are recommended for detecting 1,3,8-Trihydroxynaphthalene in environmental or biological samples?

Methodological Answer:

Detection typically involves high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry (MS) for sensitivity and specificity. For environmental matrices (e.g., soil, water), solid-phase extraction (SPE) is used to concentrate samples, followed by HPLC-MS/MS to quantify trace levels . In biological systems (e.g., fungal cultures), protocols may include derivatization to enhance stability and detection limits. Validation should adhere to inclusion criteria for systemic effects, such as hepatic or renal endpoints, as outlined in toxicological screening frameworks .

Basic: How is this compound synthesized in laboratory settings, and what purity validation steps are critical?

Methodological Answer:

Synthesis often involves enzymatic pathways in fungi (e.g., Alternaria alternata), where polyketide synthase (PKS) catalyzes the formation of naphthalene derivatives via iterative condensation of acetyl-CoA units . For lab-scale chemical synthesis, Friedel-Crafts alkylation or hydroxylation of naphthalene precursors is common. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity, with thresholds for residual solvents or intermediates set per ICH guidelines .

Advanced: What experimental strategies resolve contradictions in toxicological data for this compound across species?

Methodological Answer:

Conflicting outcomes (e.g., hepatotoxicity in rodents vs. negligible effects in insects) require cross-species comparative studies. Key steps include:

- Dose-Response Alignment : Normalize exposure routes (oral, dermal) and metabolic rates across species .

- Omics Integration : Transcriptomic profiling to identify conserved vs. species-specific pathways (e.g., cytochrome P450 activation) .

- In Silico Modeling: Use QSAR (quantitative structure-activity relationship) tools to predict interspecies variability in metabolite toxicity .

Risk of bias is minimized via systematic review frameworks, such as ATSDR’s 8-step evidence integration process .

Advanced: How does structural flexibility in this compound reductase (THN reductase) influence fungicide design?

Methodological Answer:

THN reductase, a key enzyme in fungal melanin biosynthesis, contains a flexible "lid" domain that modulates substrate access to the active site. Crystallographic studies reveal that inhibitors like pyroquilon bind competitively by stabilizing the closed conformation of this lid . Rational design involves:

- Molecular Dynamics (MD) Simulations : To map lid movement and identify transient binding pockets.

- Fragment-Based Screening : Prioritize compounds with high complementarity to the open/closed states .

Validation requires in vitro enzymatic assays (e.g., NADPH consumption rates) and in planta efficacy testing under UV stress .

Advanced: What genetic engineering approaches enhance UV resistance in entomopathogenic fungi via this compound pathways?

Methodological Answer:

In Metarhizium anisopliae, heterologous expression of Alternaria alternata melanin genes (PKS, THN reductase) under constitutive promoters (e.g., gpdA) increases melanin production. Key steps:

- Vector Construction : Use pCAMBIA 1300 with hygromycin resistance for Agrobacterium-mediated transformation .

- Phenotypic Screening : Select transformants with melanized hyphae and validate via RT-qPCR for gene expression .

- Stress Assays : Expose to UV-B radiation (280–315 nm) and quantify survival rates vs. wild-type strains. Triangulate data with LC-MS melanin quantification and insect bioassays .

Basic: What are the systemic health effects of this compound exposure in mammalian models?

Methodological Answer:

Studies in rodents indicate dose-dependent hepatic and renal effects, including glutathione depletion and oxidative stress markers (e.g., malondialdehyde). Experimental design should follow OECD TG 407 guidelines:

- 28-Day Oral Gavage : Dose ranges from 10–100 mg/kg/day.

- Endpoints : Histopathology (liver/kidney), serum ALT/AST, and urinary 8-OHdG for DNA damage .

Confounding factors (e.g., naphthalene impurities) are controlled via HPLC-purified test substances .

Advanced: How can metabolomic profiling elucidate the role of this compound in fungal stress adaptation?

Methodological Answer:

Untargeted metabolomics (LC-QTOF-MS) identifies melanin pathway intermediates under abiotic stress (e.g., UV, desiccation). Workflow:

- Sample Preparation : Extract metabolites from fungal mycelia under controlled stress conditions.

- Data Analysis : Use platforms like XCMS or METLIN to annotate peaks, focusing on polyhydroxynaphthalenes and scytalone derivatives .

- Pathway Enrichment : Map to KEGG pathways (e.g., ko00900) to quantify flux through melanin vs. shunt pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。